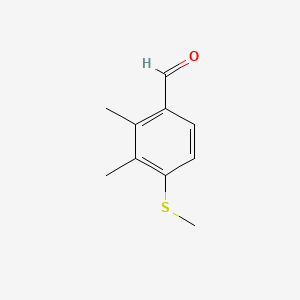

2,3-Dimethyl-4-(methylthio)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12OS |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

2,3-dimethyl-4-methylsulfanylbenzaldehyde |

InChI |

InChI=1S/C10H12OS/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-6H,1-3H3 |

InChI Key |

JTXFBONNPPTKPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)SC)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethyl 4 Methylthio Benzaldehyde

Strategies for Aromatic Methylthio Group Introduction

The incorporation of a methylthio group onto the 2,3-dimethylphenyl scaffold can be approached through several established methodologies in organic synthesis. These strategies primarily focus on the formation of a carbon-sulfur bond at the C4 position of the aromatic ring.

Nucleophilic aromatic substitution (SNAr) reactions are a common method for introducing nucleophiles onto an aromatic ring. However, this pathway is generally effective only when the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. In the case of a 2,3-dimethylbenzene system, the electron-donating nature of the methyl groups makes it a poor substrate for traditional SNAr reactions.

A more viable approach within this category is the Sandmeyer reaction, which proceeds through a diazonium salt intermediate. lscollege.ac.inwikipedia.org This method allows for the introduction of a variety of functional groups, including sulfur-containing moieties, onto an aromatic ring starting from an aniline (B41778) precursor. A potential synthetic sequence could begin with 2,3-dimethyl-4-aminobenzaldehyde. Diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield the corresponding diazonium salt. Subsequent treatment of the diazonium salt with a sulfur nucleophile, such as a solution of sodium methyl mercaptide or potassium ethyl xanthate followed by hydrolysis and methylation, could introduce the methylthio group at the desired position. The Sandmeyer reaction is a versatile tool for such transformations. mnstate.edumasterorganicchemistry.comorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds. mdpi.com This strategy would typically involve the coupling of a halo-substituted 2,3-dimethylbenzaldehyde (B27725) with a sulfur-containing reagent. For instance, 4-bromo-2,3-dimethylbenzaldehyde (B50558) could serve as a suitable starting material. manchesterorganics.com

In a typical reaction, 4-bromo-2,3-dimethylbenzaldehyde would be reacted with a sulfur nucleophile, such as sodium thiomethoxide or dimethyl disulfide, in the presence of a palladium catalyst and a suitable ligand. Common catalyst systems for C-S coupling reactions include palladium acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) in combination with phosphine (B1218219) ligands like Xantphos or DavePhos. The reaction is typically carried out in an inert solvent, such as toluene (B28343) or dioxane, at elevated temperatures.

Table 1: Representative Conditions for Palladium-Catalyzed C-S Coupling

| Aryl Halide | Sulfur Source | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 4-Bromo-2,3-dimethylbenzaldehyde | Sodium thiomethoxide | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 110 |

| 4-Bromo-2,3-dimethylbenzaldehyde | Dimethyl disulfide | Pd2(dba)3 | DavePhos | K3PO4 | Dioxane | 100 |

This method offers a direct and often high-yielding route to aryl thioethers with good functional group tolerance.

Another approach involves the initial introduction of a thiol group (-SH) onto the aromatic ring, followed by a separate methylation step. One potential starting material for this route is 2,3-dimethylphenol. noaa.govchemicalbook.comnih.gov Thiolation of phenols can be achieved through various methods, including the Newman-Kwart rearrangement. This process involves the conversion of the phenol (B47542) to a thiocarbamate, followed by thermal rearrangement to the corresponding thiocarbamate, and subsequent hydrolysis to the thiol.

Once the 4-mercapto-2,3-dimethylphenol is obtained, the formyl group can be introduced, for instance, via a Reimer-Tiemann reaction, which introduces a formyl group ortho and para to the hydroxyl group. researchgate.net Subsequent methylation of the thiol group can be readily achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base like potassium carbonate. nih.gov

Approaches for Benzaldehyde (B42025) Core Formation

The synthesis of the benzaldehyde moiety can be accomplished either by the oxidation of a corresponding benzyl (B1604629) alcohol or the reduction of a carboxylic acid derivative.

If the synthetic route first establishes the 2,3-dimethyl-4-(methylthio)phenyl core, the final step would be the introduction of the aldehyde group. A common precursor for an aldehyde is the corresponding primary alcohol, in this case, 2,3-dimethyl-4-(methylthio)benzyl alcohol. A variety of oxidizing agents can be employed for the conversion of a primary alcohol to an aldehyde.

Care must be taken to avoid over-oxidation to the carboxylic acid. Mild oxidizing agents are therefore preferred. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (using oxalyl chloride, dimethyl sulfoxide (B87167), and a hindered base like triethylamine). sciforum.netsciencemadness.org

Table 2: Common Oxidizing Agents for the Conversion of Benzyl Alcohols to Benzaldehydes

| Oxidizing Agent | Solvent | Temperature (°C) |

| Pyridinium chlorochromate (PCC) | Dichloromethane | 25 |

| Swern Oxidation (oxalyl chloride, DMSO, Et3N) | Dichloromethane | -78 to 25 |

| Manganese dioxide (MnO2) | Dichloromethane | 25 |

These methods are generally high-yielding and compatible with a wide range of functional groups, including the methylthio group.

An alternative strategy for the formation of the benzaldehyde is the reduction of a suitable carboxylic acid derivative, such as an acyl chloride or an ester. Starting from 2,3-dimethyl-4-(methylthio)benzoic acid, the carboxylic acid can be converted to its more reactive acyl chloride by treatment with thionyl chloride (SOCl2) or oxalyl chloride.

The resulting 2,3-dimethyl-4-(methylthio)benzoyl chloride can then be reduced to the aldehyde using a variety of reducing agents. A classic method is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst (e.g., palladium on barium sulfate poisoned with quinoline-sulfur). Other reducing agents, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H), are also effective for this transformation and are often preferred due to milder reaction conditions and broader applicability.

Chemical Reactivity and Transformation of 2,3 Dimethyl 4 Methylthio Benzaldehyde

Aldehyde Group Reactivity

The aldehyde group is a key site for a variety of chemical transformations, making it a versatile handle in organic synthesis. Aromatic aldehydes, such as 2,3-Dimethyl-4-(methylthio)benzaldehyde, are generally reactive, though their reactivity can be tempered by the electronic effects of the aromatic ring. libretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. The polarized carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. fiveable.mebyjus.com This reaction proceeds through a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. openstax.orglibretexts.org Aldehydes are generally more reactive than ketones in these reactions due to less steric hindrance and greater polarization of the carbonyl group. openstax.org

The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide ion gives the final alcohol product. libretexts.org For this compound, this can be illustrated with various nucleophiles.

| Nucleophile | Reagent Example | Product Type |

| Hydride ion | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |

| Organometallic | Grignard Reagent (R-MgBr) | Secondary alcohol |

| Cyanide ion | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Water | Acid or Base catalyst | Hydrate (gem-diol) |

| Alcohol | Acid catalyst | Acetal |

Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Condensation)

Schiff Base Formation: Aromatic aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govacs.orgresearchgate.net This reaction is typically catalyzed by acid or base and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of the C=N double bond in the product is a key feature of this transformation. nih.gov

Aldol Condensation: Aldol condensations are crucial carbon-carbon bond-forming reactions. organicreactions.org Aromatic aldehydes, which lack α-hydrogens, cannot self-condense but can react with enolizable ketones or aldehydes in what is known as a Claisen-Schmidt condensation. byjus.comacs.org This reaction is typically base-catalyzed and leads to the formation of a β-hydroxy carbonyl compound, which often dehydrates to yield a stable α,β-unsaturated product. acs.orgwikipedia.org

| Reaction Type | Reactant | Catalyst | Product Type |

| Schiff Base Formation | Primary Amine (R-NH₂) | Acid or Base | Imine (Schiff Base) |

| Aldol Condensation | Enolizable Ketone (e.g., Acetone) | Base (e.g., NaOH) | α,β-Unsaturated Ketone |

Oxidation and Reduction Pathways

Oxidation: Aromatic aldehydes can be readily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. organic-chemistry.orgacs.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder oxidants like Oxone or hydrogen peroxide under basic conditions. researchgate.netacs.org The conversion is often efficient and chemoselective, allowing for the oxidation of the aldehyde in the presence of other functional groups. rsc.org

Reduction: The aldehyde group can be reduced to a primary alcohol. tandfonline.com This is commonly achieved using metal hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.comopenochem.org Catalytic hydrogenation over metals like palladium, platinum, or nickel is also an effective method. britannica.com

| Transformation | Reagent(s) | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 2,3-Dimethyl-4-(methylthio)benzoic acid |

| Oxidation | Hydrogen peroxide (H₂O₂) / Base | 2,3-Dimethyl-4-(methylthio)benzoic acid |

| Reduction | Sodium borohydride (NaBH₄) | (2,3-Dimethyl-4-(methylthio)phenyl)methanol |

| Reduction | Catalytic Hydrogenation (H₂/Pd) | (2,3-Dimethyl-4-(methylthio)phenyl)methanol |

Wittig and Related Olefination Reactions

The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of control over the double bond's position. wikipedia.orglumenlearning.comwikiwand.comlibretexts.org The reaction involves a phosphonium (B103445) ylide (Wittig reagent) reacting with the aldehyde to form an oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org

A related and widely used alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions. wikipedia.orgalfa-chemistry.com The HWE reaction often offers advantages such as higher E-selectivity for the resulting alkene and the use of more reactive and easily handled phosphonate reagents. alfa-chemistry.comnrochemistry.comchem-station.com

| Reaction | Reagent Type | General Reagent Structure | Product Type | Stereoselectivity |

| Wittig Reaction | Phosphonium Ylide | Ph₃P=CHR | Alkene | Depends on ylide stability wikipedia.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (RO)₂P(O)CH⁻R | Alkene | Typically E-selective wikipedia.orgnrochemistry.com |

Methylthio Group Reactivity

The methylthio (-SCH₃) group is an important functional moiety whose reactivity is centered on the sulfur atom. The sulfur can act as a nucleophile and is susceptible to oxidation.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom of the methylthio group in aryl sulfides can be selectively oxidized to form either a sulfoxide or a sulfone. acsgcipr.org The choice of oxidant and reaction conditions determines the extent of oxidation. organic-chemistry.orgresearchgate.net

Sulfoxide Formation: Mild oxidizing agents are used to convert the sulfide (B99878) to a sulfoxide without significant over-oxidation to the sulfone. rsc.org Reagents such as hydrogen peroxide in acetic acid, sodium periodate (B1199274) (NaIO₄), or ceric ammonium (B1175870) nitrate (B79036) are effective for this transformation. organic-chemistry.orgnih.gov Controlling the stoichiometry of the oxidant is crucial for achieving high selectivity. acsgcipr.org

Sulfone Formation: Stronger oxidizing agents or more forcing conditions will oxidize the sulfide directly to the sulfone, or oxidize the intermediate sulfoxide to the sulfone. organic-chemistry.org Common reagents for this full oxidation include potassium permanganate (KMnO₄), excess hydrogen peroxide with a catalyst, or Oxone (potassium peroxymonosulfate). google.com

| Desired Product | Oxidizing Agent(s) | General Conditions |

| 2,3-Dimethyl-4-(methylsulfinyl)benzaldehyde (Sulfoxide) | Hydrogen Peroxide (1 equiv.) / Acetic Acid | Room temperature nih.gov |

| 2,3-Dimethyl-4-(methylsulfinyl)benzaldehyde (Sulfoxide) | Sodium Periodate (NaIO₄) | Methanol (B129727)/Water |

| 2,3-Dimethyl-4-(methylsulfonyl)benzaldehyde (Sulfone) | Potassium Permanganate (KMnO₄) | Acetic Acid/Water |

| 2,3-Dimethyl-4-(methylsulfonyl)benzaldehyde (Sulfone) | Oxone (KHSO₅) | Methanol/Water |

| 2,3-Dimethyl-4-(methylsulfonyl)benzaldehyde (Sulfone) | Hydrogen Peroxide (>2 equiv.) / Catalyst | Elevated temperature google.com |

Desulfurization Reactions

Desulfurization is a chemical process aimed at removing sulfur atoms from a molecule. In the context of this compound, this would involve the cleavage of the C-S bond of the methylthio group. Common reagents for such reactions include Raney nickel, which is widely used for the hydrogenolysis of sulfur compounds. However, a thorough review of scientific literature yields no specific studies or documented examples of desulfurization reactions being performed on this compound. Consequently, there are no experimental data, such as reaction conditions, yields, or product characterization, to report for this specific transformation.

Participation in Ligand Coordination

The sulfur atom in the methylthio group of this compound possesses lone pairs of electrons, making it a potential coordination site for metal centers. Molecules with thioether functionalities are known to act as ligands in coordination chemistry. Despite this potential, there is no available research that documents the use of this compound as a ligand in the formation of metal complexes. Therefore, information regarding its coordination behavior, the types of metals it might coordinate with, or the properties of any resulting complexes is currently unavailable.

Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is influenced by the directing effects of its substituents: the two methyl groups, the methylthio group, and the aldehyde group. These groups collectively determine the regioselectivity of reactions such as electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns

The aldehyde group is a meta-directing and deactivating group, while the methyl and methylthio groups are ortho-, para-directing and activating groups. The interplay of these electronic effects would dictate the position of attack by an incoming electrophile. However, no specific studies on the electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) of this compound have been published. As a result, the specific substitution patterns and the relative reactivity of the available positions on the aromatic ring have not been experimentally determined.

Directed Ortho-Metalation Studies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). The aldehyde group can be converted into a DMG, and the sulfur of the methylthio group could also potentially direct lithiation to an adjacent position. Nevertheless, a comprehensive search of the chemical literature reveals no studies on the directed ortho-metalation of this compound. There is no information on whether this compound can undergo such reactions or what the regiochemical outcome would be.

Multi-Component Reactions Involving the Chemical Compound

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. The aldehyde functionality of this compound makes it a potential candidate for participation in various MCRs, such as the Ugi, Passerini, or Biginelli reactions. Despite the synthetic utility of MCRs, there is no documented research describing the use of this compound as a component in any such reaction. Therefore, there are no specific examples or data to present regarding its behavior in this context.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound. It provides detailed information about the chemical environment of individual atoms. For 2,3-Dimethyl-4-(methylthio)benzaldehyde, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques to unambiguously assign all proton and carbon signals and to establish connectivity within the molecule.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the two methyl groups and the methylthio group. The chemical shift (δ, in ppm), multiplicity (e.g., singlet, doublet), and coupling constants (J, in Hz) of these signals would provide critical information about their electronic environment and spatial relationships with neighboring protons.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the methyl and methylthio groups would be characteristic of their respective functional groups and substitution patterns on the benzene (B151609) ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for confirming the structural assignment of complex molecules.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, helping to identify neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and can also be used to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

For illustrative purposes, the related compound 4-(methylthio)benzaldehyde (B43086) (C8H8OS) has a theoretical exact mass of 152.02958 Da. An HRMS analysis of this compound would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm).

Fragmentation Pathway Analysis

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to piece together its connectivity. A detailed fragmentation pathway analysis for this compound has not been reported in scientific literature. However, based on its structure, several characteristic fragmentation patterns could be anticipated.

A likely initial fragmentation would be the loss of the aldehyde proton, followed by the loss of carbon monoxide. Cleavage of the methyl group from the thioether moiety would also be an expected fragmentation pathway. The presence of the dimethylated benzene ring would also lead to characteristic aromatic fragmentation patterns. The analysis of these fragmentation pathways provides a "fingerprint" that can be used to identify the compound and distinguish it from isomers.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Should a suitable crystal of the compound be grown, X-ray diffraction analysis would reveal the precise spatial orientation of the dimethylphenyl, aldehyde, and methylthio groups. This would provide valuable information on the planarity of the molecule and the rotational barriers of the various substituents.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating a compound from a mixture and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods used for this purpose.

While specific chromatographic conditions for the purity assessment of this compound are not detailed in the available literature, standard methods would be applicable. For HPLC analysis, a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. The purity would be determined by integrating the peak area of the main compound and any impurities detected by a UV detector.

For GC analysis, the compound would be vaporized and passed through a capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. The resulting chromatogram would show a peak for the target compound, and the presence of any other peaks would indicate impurities. The relative peak areas can be used to estimate the purity of the sample.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of "2,3-Dimethyl-4-(methylthio)benzaldehyde." These computational methods provide insights into the electronic properties and behavior of the molecule at the atomic level.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations for "this compound" would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). These calculations can determine various electronic properties, including the distribution of electron density, electrostatic potential, and molecular orbital energies. For similar benzaldehyde (B42025) derivatives, DFT has been successfully employed to correlate theoretical findings with experimental data, providing a deeper understanding of their chemical behavior. For instance, studies on related compounds have used DFT to analyze vibrational spectra and predict molecular geometries with high accuracy.

Ab Initio Methods for Molecular Geometry Optimization

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) can be used for the geometry optimization of "this compound." The optimization process seeks to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure. Comparing the results from different ab initio methods and basis sets allows for a comprehensive understanding of the molecular geometry. For example, in a study on 4-(Dimethylamino) Benzaldehyde, both ab initio and DFT methods were used to optimize the molecular geometry, and the calculated parameters were compared with experimental X-ray diffraction data.

Conformational Analysis and Stability Predictions

"this compound" possesses several rotatable bonds, including the C-C bond connecting the aldehyde group to the benzene (B151609) ring and the C-S bond of the methylthio group. Conformational analysis involves studying the different spatial arrangements of the atoms (conformers) that result from rotation around these single bonds. Computational methods can be used to calculate the potential energy surface of the molecule as a function of these rotational angles. This analysis helps in identifying the most stable conformers (those with the lowest energy) and the energy barriers between them. The relative energies of different conformers determine their population at a given temperature.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For "this compound," the HOMO is likely to be localized on the electron-rich aromatic ring and the sulfur atom, while the LUMO is expected to be centered on the electron-withdrawing aldehyde group. This distribution of frontier orbitals would dictate the molecule's behavior in chemical reactions. For example, in electrophilic aromatic substitution, the regions of highest HOMO density would be the most likely sites of attack. Analysis of related benzaldehyde derivatives has shown that the HOMO-LUMO gap can provide valuable insights into charge transfer interactions within the molecule. researchgate.netnih.gov

Below is a hypothetical data table illustrating the kind of information that would be obtained from a HOMO-LUMO analysis for "this compound," based on typical values for similar aromatic aldehydes.

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intermolecular and intramolecular interactions. acadpubl.eu It provides a description of the molecule in terms of localized bonds and lone pairs. For "this compound," NBO analysis can reveal hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions contribute to the stability of the molecule. For example, the interaction between the lone pair electrons on the sulfur atom and the π* anti-bonding orbitals of the benzene ring would be a key stabilizing factor. The magnitude of the second-order perturbation energy (E(2)) calculated in NBO analysis quantifies the strength of these interactions. In studies of similar molecules, NBO analysis has been instrumental in understanding the delocalization of charge and its effect on molecular stability. nih.gov

The following table presents a hypothetical summary of significant NBO interactions for "this compound."

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(S) | π(C-C)ring | 5.8 |

| σ(C-H)methyl | σ(C-C)ring | 2.1 |

| π(C-C)ring | π*(C=O) | 15.3 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For "this compound," this could involve modeling its reactions, such as oxidation, reduction, or condensation reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing insights into the feasibility and kinetics of the reaction. For example, a computational study on the formation of 3,4-dimethoxybenzaldehyde (B141060) from a related precursor used DFT to investigate the non-enzymatic steps of the reaction mechanism, identifying transition states and calculating activation energies. mdpi.com Such studies are crucial for understanding and predicting the chemical behavior of "this compound" in various chemical transformations.

Prediction of Spectroscopic Parameters

Computational approaches, particularly those based on Density Functional Theory (DFT), are frequently employed to forecast spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis).

Methodology for Spectroscopic Prediction

The standard approach for predicting spectroscopic parameters involves several key computational steps. Initially, the molecular geometry of the compound is optimized to find its most stable conformation (lowest energy state). This is commonly achieved using DFT methods with a selected functional, such as B3LYP or PBE, and a suitable basis set, for instance, 6-31G(d,p) or 6-311++G(d,p). scielo.org.za Once the optimized geometry is obtained, further calculations are performed to predict the spectroscopic data.

For the prediction of NMR spectra , the Gauge-Independent Atomic Orbital (GIAO) method is widely used in conjunction with DFT. scielo.org.zaresearchgate.net This method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Infrared (IR) vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the frequencies of the fundamental vibrational modes of the molecule. nih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. scielo.org.za

The prediction of UV-Vis electronic absorption spectra is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies for the electronic transitions from the ground state to various excited states. These excitation energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The oscillator strength (f) for each transition is also calculated, which relates to the intensity of the absorption band. researchgate.netresearchgate.net

Studies on analogous compounds such as benzaldehyde, 4-(dimethylamino)benzaldehyde, and various substituted benzaldehydes have demonstrated a good correlation between computationally predicted spectroscopic data and experimental findings. researchgate.netconicet.gov.ar These studies affirm the reliability of modern computational chemistry in elucidating the structural and electronic properties of organic molecules.

Applications As a Synthetic Building Block in Chemical Research

Precursor in Heterocyclic Compound Synthesis

Formation of Nitrogen-Containing Heterocycles

No specific research findings detailing the use of 2,3-Dimethyl-4-(methylthio)benzaldehyde as a precursor for the synthesis of nitrogen-containing heterocycles were found in the available literature.

Synthesis of Sulfur-Containing Heterocycles

There is no available research data on the application of this compound in the formation of sulfur-containing heterocyclic systems.

Development of Novel Organic Ligands for Coordination Chemistry

No published research was identified that describes the use of this compound in the design or synthesis of novel organic ligands for coordination chemistry.

Utilization in Probe Molecule Design for Mechanistic Chemical Studies

There are no documented instances of this compound being employed as a probe molecule for the elucidation of chemical mechanisms.

Structure-Reactivity Relationship Studies in Non-Biological Systems

No studies focusing on the structure-reactivity relationships of this compound in non-biological systems have been published in the surveyed scientific literature.

Future Research Directions for 2,3 Dimethyl 4 Methylthio Benzaldehyde

Exploration of Undiscovered Synthetic Pathways

The development of novel and efficient synthetic routes is paramount for the advancement of chemical research. For 2,3-Dimethyl-4-(methylthio)benzaldehyde, future investigations could focus on moving beyond classical methods to more innovative and sustainable approaches.

Current synthetic strategies for analogous compounds, such as 2,3-dimethylbenzaldehyde (B27725), often rely on Grignard reactions with N,N-dimethylformamide or the oxidation of the corresponding benzyl (B1604629) alcohol. patsnap.com Similarly, the synthesis of 4-(methylthio)benzaldehyde (B43086) has been achieved through methods like the formylation of thioanisole (B89551). google.com Future research should aim to develop a convergent synthesis for this compound that is both high-yielding and scalable.

A promising avenue for exploration lies in the realm of C-H activation. Directing-group-assisted C-H functionalization could potentially allow for the late-stage introduction of the methylthio or aldehyde group onto a 2,3-dimethylphenyl scaffold, offering a more atom-economical approach. Furthermore, flow chemistry methodologies could be investigated to improve reaction control, safety, and scalability of key synthetic steps.

| Potential Synthetic Approach | Key Advantages | Research Focus |

| Directed C-H Functionalization | High atom economy, late-stage modification | Development of suitable directing groups and catalysts |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control | Optimization of reaction conditions in a continuous flow reactor |

| Convergent Cross-Coupling | Modular approach, potential for diversification | Exploration of novel coupling partners and catalytic systems |

Investigation of Novel Catalytic Transformations

The reactivity of the aldehyde and methylthio functional groups in this compound opens the door to a wide array of potential catalytic transformations. Future research should systematically explore how this specific substitution pattern influences the compound's reactivity in known catalytic processes and investigate its potential in entirely new catalytic cycles.

For instance, the aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions. The electronic effects of the dimethyl and methylthio substituents could modulate the reactivity of the aldehyde in these transformations, potentially leading to unique selectivity.

The sulfur atom in the methylthio group offers another handle for catalytic functionalization. It could act as a coordinating site for transition metals, enabling novel catalytic cycles. Research into the oxidative and reductive chemistry of the methylthio group could also unveil new synthetic pathways to sulfoxide (B87167) and sulfone derivatives, which are common pharmacophores.

| Catalytic Transformation | Potential Outcome | Area of Investigation |

| Asymmetric Aldol Reactions | Synthesis of chiral building blocks | Screening of chiral catalysts and optimization of reaction conditions |

| C-S Bond Functionalization | Formation of new carbon-sulfur bonds | Exploration of transition-metal-catalyzed cross-coupling reactions |

| Oxidation of Methylthio Group | Access to sulfoxide and sulfone derivatives | Development of selective and efficient oxidation catalysts |

Advanced Spectroscopic Characterization of Derivatives

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and potential applications. Future research should employ a suite of advanced spectroscopic techniques to build a comprehensive picture of these molecules.

While standard techniques like NMR and IR spectroscopy will provide basic structural information, more advanced methods can offer deeper insights. For example, two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguously assigning the proton and carbon signals, especially in more complex derivatives.

Furthermore, techniques such as X-ray crystallography could provide definitive information on the solid-state structure and intermolecular interactions of crystalline derivatives. mdpi.com The study of the photophysical properties of these compounds using UV-Vis and fluorescence spectroscopy could also reveal potential applications in materials science, such as in the development of novel dyes or sensors.

| Spectroscopic Technique | Information Gained | Potential Application |

| 2D NMR Spectroscopy | Unambiguous structural assignment | Characterization of complex reaction products |

| X-ray Crystallography | Solid-state structure and packing | Understanding intermolecular forces and crystal engineering |

| UV-Vis/Fluorescence Spectroscopy | Electronic transitions and photophysical properties | Development of novel photoactive materials |

Deeper Computational Insight into Reaction Dynamics

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. nih.govresearchgate.net Future research on this compound should leverage computational methods to gain a deeper insight into its reaction dynamics and electronic structure.

Density Functional Theory (DFT) calculations can be used to model the geometric and electronic properties of the molecule, providing information on bond lengths, bond angles, and atomic charges. nih.gov This information can be used to rationalize the observed reactivity and to predict the most likely sites for electrophilic and nucleophilic attack.

Furthermore, computational modeling can be used to investigate the mechanisms of potential reactions involving this compound. By calculating the energy profiles of different reaction pathways, researchers can identify the most favorable routes and predict the structures of intermediates and transition states. This can be invaluable for optimizing reaction conditions and for designing new, more efficient synthetic methods.

| Computational Method | Key Insights | Research Goal |

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, atomic charges | Prediction of reactivity and regioselectivity |

| Transition State Searching | Reaction mechanisms, activation energies | Optimization of reaction conditions and catalyst design |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Understanding the behavior of the molecule in solution |

Expanding Applications in Specialized Chemical Syntheses

A primary goal of fundamental chemical research is to uncover new applications for novel compounds. Future work on this compound should explore its potential as a building block in the synthesis of more complex and valuable molecules.

The unique combination of functional groups suggests that this compound could be a precursor to a variety of heterocyclic systems. For example, condensation reactions with amines or hydrazines could lead to the formation of imines, Schiff bases, or more complex ring systems, which are prevalent in medicinal chemistry. sapub.org

Moreover, the presence of the methylthio group could be exploited in the synthesis of sulfur-containing polymers or materials with interesting electronic or optical properties. The dimethyl substitution pattern could also be leveraged to fine-tune the steric and electronic properties of target molecules, potentially leading to improved performance in specific applications.

| Target Molecule Class | Synthetic Strategy | Potential Application Area |

| Heterocyclic Compounds | Condensation and cyclization reactions | Medicinal chemistry, agrochemicals |

| Sulfur-Containing Polymers | Polymerization of functionalized derivatives | Materials science, electronics |

| Ligands for Catalysis | Coordination to metal centers | Homogeneous and heterogeneous catalysis |

Q & A

Q. What are the recommended methods for synthesizing 2,3-Dimethyl-4-(methylthio)benzaldehyde?

A general approach involves reacting substituted benzaldehyde derivatives with appropriate nucleophiles under reflux conditions. For example, substituted benzaldehydes can undergo condensation with thiol-containing reagents in ethanol or acetic acid, followed by purification via solvent evaporation and filtration . Specific protocols may require optimization of reaction time, temperature, and stoichiometry to maximize yield.

Q. How can the purity of this compound be validated experimentally?

Use high-resolution techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and assess purity. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can quantify impurities. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Q. What safety precautions are critical when handling thioether-substituted benzaldehydes?

Always use personal protective equipment (PPE), including gloves and goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in rotational barrier measurements for benzaldehyde derivatives?

High-resolution Fourier-transform infrared (FTIR) spectroscopy in the far-infrared region can experimentally determine torsional barriers (e.g., –CHO rotation). Density functional theory (DFT) calculations refine these values by simulating molecular conformations and comparing them to experimental spectra . For example, discrepancies in benzaldehyde’s rotational barrier were resolved using this dual approach .

Q. What strategies optimize reaction conditions for synthesizing this compound analogs with enhanced bioactivity?

Employ Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., solvent polarity, catalyst loading). Use response surface modeling to identify optimal conditions. For instance, glacial acetic acid as a catalyst in ethanol reflux systems has proven effective for benzaldehyde condensations .

Q. How can crystallographic data for thioether-substituted benzaldehydes be refined using SHELX software?

SHELXL is ideal for small-molecule refinement. Input X-ray diffraction data into SHELXTL (Bruker AXS version) or open-source SHELX suites. Use iterative cycles of least-squares refinement and electron density mapping to resolve ambiguities. Hydrogen bonding and lattice energy calculations can be validated via SHELXPRO for macromolecular interfaces .

Q. What analytical techniques differentiate this compound from structurally similar impurities?

Combine tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to identify fragmentation patterns unique to the target compound. For example, methylthio groups produce distinct sulfur-related isotopic signatures. Cross-check retention times against reference standards in HPLC .

Methodological Guidance for Data Interpretation

Q. How should researchers address contradictory spectral data in benzaldehyde derivative analysis?

Replicate experiments under controlled conditions to rule out instrumental variability. Validate results against multiple databases (e.g., PubChem, CAS Common Chemistry) . For unresolved cases, use hybrid methods like NMR crystallography or synchrotron-based X-ray diffraction to resolve structural ambiguities .

Q. What role do hydrogen-bonding networks play in the stability of this compound crystals?

Analyze crystal packing via Mercury or Olex2 software. Hydrogen bonding between aldehyde oxygen and methylthio sulfur atoms can stabilize lattice structures. Lattice energy calculations using DFT or semi-empirical methods (e.g., PM6) quantify these interactions .

Q. How can researchers leverage structure-activity relationships (SAR) to predict biological activity of this compound?

Compare its electronic (e.g., Hammett σ values) and steric profiles to bioactive analogs. Molecular docking studies using AutoDock or Schrödinger Suite can predict binding affinities to target proteins. Validate predictions with in vitro assays, such as antimicrobial susceptibility testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.